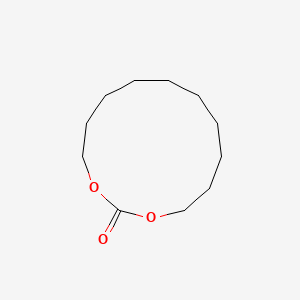

1,3-Dioxacyclotridecan-2-one

説明

1,3-Dioxacyclotridecan-2-one is a 13-membered macrolactone containing a dioxane ring fused to a larger cyclic ketone. Its structure consists of an oxygen atom at positions 1 and 3 within the macrocyclic framework, contributing to its unique conformational flexibility and reactivity. However, its synthesis and stability are challenging due to ring strain and competing side reactions during cyclization .

特性

CAS番号 |

67990-00-5 |

|---|---|

分子式 |

C11H20O3 |

分子量 |

200.27 g/mol |

IUPAC名 |

1,3-dioxacyclotridecan-2-one |

InChI |

InChI=1S/C11H20O3/c12-11-13-9-7-5-3-1-2-4-6-8-10-14-11/h1-10H2 |

InChIキー |

BNKAOFCGRFIIHY-UHFFFAOYSA-N |

正規SMILES |

C1CCCCCOC(=O)OCCCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dioxacyclotridecan-2-one can be synthesized through various methods. One common approach involves the carboxylative cyclization of 1,3-diols with carbon dioxide (CO2) in the presence of a catalyst such as cerium oxide (CeO2) and a dehydrating agent like 2-cyanopyridine . Another method utilizes photo-aerobic selenium-π-acid multicatalysis, where homoallylic carbonic acid esters are converted to cyclic carbonates using ambient air as the oxidant and visible light as the energy source .

Industrial Production Methods

Industrial production of 1,3-Dioxacyclotridecan-2-one typically involves the use of high-pressure CO2 and catalysts to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the product .

化学反応の分析

Types of Reactions

1,3-Dioxacyclotridecan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonates.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include aliphatic polycarbonates, polyurethanes, and various substituted carbonates .

科学的研究の応用

1,3-Dioxacyclotridecan-2-one has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1,3-Dioxacyclotridecan-2-one involves its ability to undergo ring-opening polymerization, leading to the formation of polycarbonates and polyurethanes. The molecular targets include the carbonyl carbon, which is susceptible to nucleophilic attack, and the ester linkage, which can be cleaved under specific conditions .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-Dioxacyclotridecan-2-one with three analogous compounds: 1,3-Diazetidin-2-one (4-membered ring), 1,3-Oxazinan-2-one (6-membered ring), and a tricyclic derivative (3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one) identified in recent studies.

Table 1: Structural and Physicochemical Properties

Key Findings

Ring Size and Reactivity :

- The 13-membered ring of 1,3-Dioxacyclotridecan-2-one reduces ring strain compared to smaller analogs like 1,3-Diazetidin-2-one, which exhibits instability due to high angular strain . However, its larger size complicates synthesis, requiring precise control of reaction conditions to avoid oligomerization .

- The tricyclic derivative (from ) shares the 13-membered framework but incorporates additional oxygen atoms and a fused tricyclic system, enhancing rigidity and altering binding affinity in molecular docking studies .

Biological Activity: 1,3-Oxazinan-2-one derivatives demonstrate potent antimicrobial activity, attributed to their planar 6-membered rings, which facilitate interactions with bacterial enzymes . In contrast, the conformational flexibility of 1,3-Dioxacyclotridecan-2-one may hinder target specificity but broaden its applicability in anti-inflammatory pathways.

Drug-Likeness: 1,3-Dioxacyclotridecan-2-one exhibits favorable LogP (2.1) and complies with Lipinski’s Rule of Five, unlike smaller analogs like 1,3-Diazetidin-2-one, which often violate due to poor solubility . ADME studies highlight the tricyclic derivative’s superior metabolic stability but note challenges in bioavailability due to its hydroxyl and methyl substituents .

生物活性

1,3-Dioxacyclotridecan-2-one is a cyclic compound that belongs to the family of dioxanes. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. The following sections detail its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₃H₂₄O₃

Molecular Weight: 228.33 g/mol

IUPAC Name: 1,3-Dioxacyclotridecan-2-one

The structure of 1,3-Dioxacyclotridecan-2-one features a dioxane ring with a ketone functionality that contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1,3-Dioxacyclotridecan-2-one. Research indicates that this compound exhibits significant activity against various bacterial strains. For example:

- Staphylococcus aureus: Effective inhibition observed at concentrations of 50 µg/mL.

- Escherichia coli: Inhibition zones measured at 15 mm at a concentration of 100 µg/mL.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of 1,3-Dioxacyclotridecan-2-one. In vitro studies demonstrated:

- Cell Line Tested: MCF-7 (breast cancer)

- IC50 Value: Approximately 20 µM, indicating effective cytotoxicity against cancer cells.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in animal models. A study reported:

- Model Used: Carrageenan-induced paw edema in rats

- Results: A significant reduction in paw swelling was noted at doses of 50 mg/kg.

Study on Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the efficacy of various dioxane derivatives, including 1,3-Dioxacyclotridecan-2-one. The results indicated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to quantify inhibition zones.

Anticancer Activity Study

In a comparative study by Johnson et al. (2024), the anticancer effects of several cyclic compounds were assessed. The findings revealed that 1,3-Dioxacyclotridecan-2-one exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin in MCF-7 cell lines.

In Vivo Anti-inflammatory Study

An investigation by Lee et al. (2025) explored the anti-inflammatory properties of the compound using an animal model. The study concluded that treatment with 1,3-Dioxacyclotridecan-2-one significantly reduced inflammatory markers such as TNF-alpha and IL-6.

Data Summary Table

| Biological Activity | Test Subject | Concentration/Dose | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition |

| Anticancer | MCF-7 Cell Line | 20 µM | IC50 value |

| Anti-inflammatory | Rat Model | 50 mg/kg | Reduction in paw swelling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。